![molecular formula C12H12N4O2 B8340067 4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine](/img/structure/B8340067.png)
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine is a heterocyclic compound that features both benzoxazine and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine typically involves the formation of the benzoxazine ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazine ring, which is then coupled with a pyrimidine derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes, microwave-assisted synthesis, or environmentally friendly solvents to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity .
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Shares the benzoxazine core but differs in functional groups and biological activity.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Similar structural framework but with different substituents, leading to varied biological and chemical properties.
Uniqueness
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine is unique due to its dual benzoxazine and pyrimidine structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with multiple biological targets sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H12N4O2 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
4-(3,4-dihydro-2H-1,4-benzoxazin-7-yloxy)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N4O2/c13-12-15-4-3-11(16-12)18-8-1-2-9-10(7-8)17-6-5-14-9/h1-4,7,14H,5-6H2,(H2,13,15,16) |
Clé InChI |
ZHIISMQVXHZAPC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


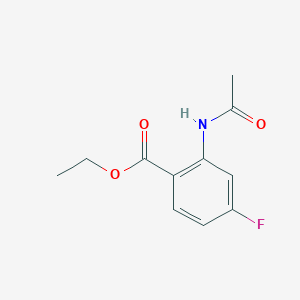
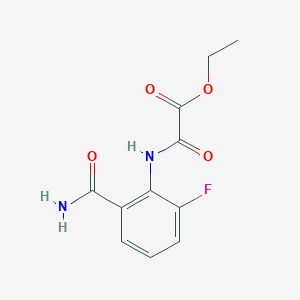
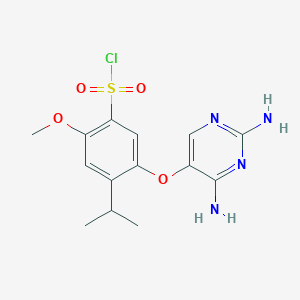
![N-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B8340003.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B8340022.png)
![2-(4-Bromo-3,5-dimethyl-phenyl)-[1,3]dioxane](/img/structure/B8340023.png)
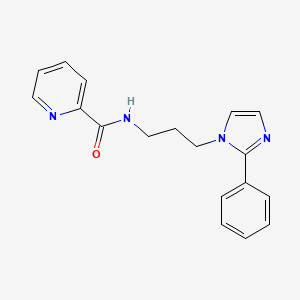
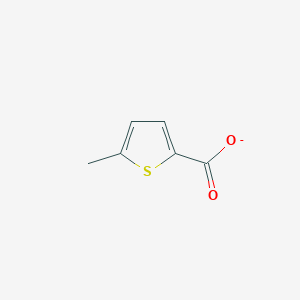
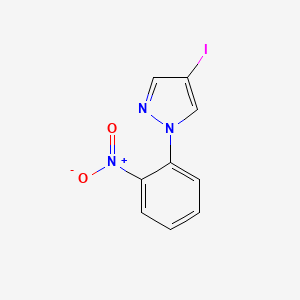
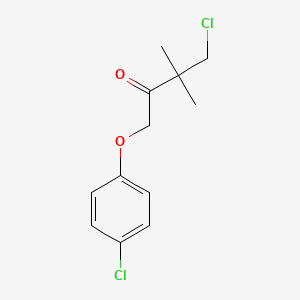


![4,5-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid](/img/structure/B8340077.png)
![Spiro[4.5]dec-7-en-8-yl-methanol](/img/structure/B8340084.png)
